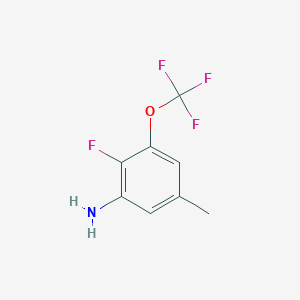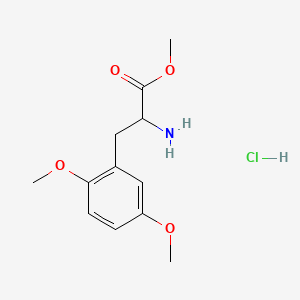
Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy-substituted phenyl ring, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and methylamine.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Esterification: The alcohol is esterified using methanol and an acid catalyst to form the final product, Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in its binding to target molecules, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride
- Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate
- Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H18ClNO4 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(2,5-dimethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3;/h4-6,10H,7,13H2,1-3H3;1H |
InChI 键 |
KYNVWASGBOAZAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


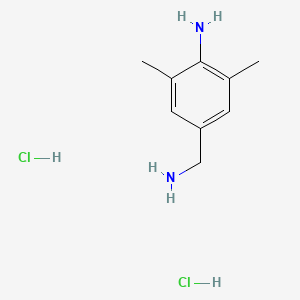

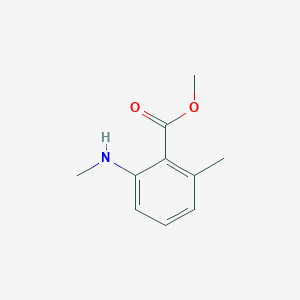


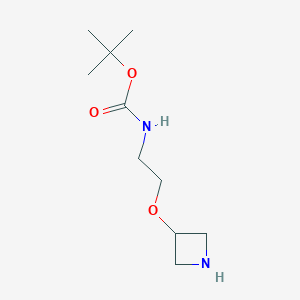

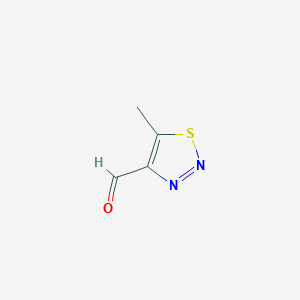
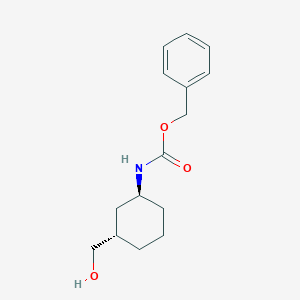
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
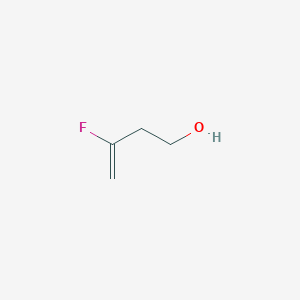
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
